2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid
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Overview
Description
2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is a complex organic compound characterized by the presence of an amino group, a chlorobenzyl group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps One common method starts with the chlorination of benzyl alcohol to form 2-chlorobenzyl alcohol This intermediate is then reacted with glycidol to form the dioxolane ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chlorobenzyl group may produce benzyl derivatives.
Scientific Research Applications
2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: Shares the amino and chlorobenzyl groups but lacks the dioxolane ring.
2-Amino-2′,5-dichlorobenzophenone: Contains an additional chlorine atom compared to 2-amino-5-chlorobenzophenone.
2-Aminobenzophenone: Lacks the chlorine atom and the dioxolane ring.
Uniqueness
The presence of the dioxolane ring in 2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid distinguishes it from similar compounds. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it unique in its chemical and biological properties.
Properties
Molecular Formula |
C12H14ClNO4 |
---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
2-[2-[(2-amino-5-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-9-1-2-10(14)8(5-9)6-12(7-11(15)16)17-3-4-18-12/h1-2,5H,3-4,6-7,14H2,(H,15,16) |
InChI Key |
MITLSSILUCMJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC2=C(C=CC(=C2)Cl)N)CC(=O)O |
Origin of Product |
United States |
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